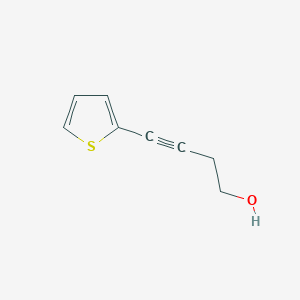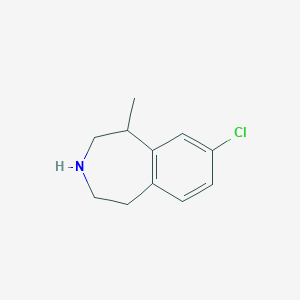
Lorcaserin A
Übersicht
Beschreibung
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gewichtsmanagement
Lorcaserin A, das als selektiver Serotonin-2C-Rezeptoragonist wirkt, wird hauptsächlich für die langfristige Gewichtskontrolle bei übergewichtigen oder fettleibigen Erwachsenen eingesetzt. Es fördert einen nachhaltigen Gewichtsverlust, indem es den Appetit unterdrückt und die Sättigung nach den Mahlzeiten erhöht . Klinische Studien haben gezeigt, dass this compound als Ergänzung zu Ernährung und Bewegung effektiver ist als ein Placebo bei der Behandlung von Fettleibigkeit .
Prävention von Typ-2-Diabetes mellitus (T2DM)
Bei übergewichtigen und fettleibigen Patienten hat this compound eine Wirksamkeit bei der Prävention von T2DM gezeigt. Es reduziert das Risiko, Diabetes zu entwickeln, indem es die Insulinsensitivität verbessert und den Gewichtsverlust fördert, was wichtige Faktoren bei der Diabetesprävention sind .
Glykämische Kontrolle bei T2DM
This compound trägt zu einer besseren glykämischen Kontrolle bei Patienten mit T2DM bei. Es hilft, Normoglykämie zu erreichen und den glykierten Hämoglobin (HbA1c)-Spiegel zu senken, was wichtige Marker für die langfristige Glukose-Kontrolle sind .
Modulation der Insulinsekretion
Forschungen zeigen, dass this compound die glucose-stimulierte Insulinsekretion (GSIS) und den Kalzium-Einstrom in Pankreasinseln hemmen kann. Dieser Effekt wird durch die Aktivierung des 5-HT2C-Rezeptors auf β-Zellen vermittelt, der eine Rolle bei den Insulin-Freisetzungsmechanismen spielt .
Wirkmechanismus
Target of Action
Lorcaserin A, also known as 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine or simply Lorcaserin, primarily targets the serotonin 2C receptor (5-HT2C) . This receptor plays a crucial role in regulating appetite and satiety, making it a key target for weight management .
Mode of Action
Lorcaserin is a highly selective agonist for the 5-HT2C receptor . By selectively activating these receptors, particularly those located in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, lorcaserin promotes satiety and reduces food intake .
Biochemical Pathways
It is believed that the drug’s activation of 5-ht2c receptors stimulates pro-opiomelanocortin (pomc) neurons in the arcuate nucleus of the hypothalamus . This leads to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Pharmacokinetics
Lorcaserin undergoes extensive hepatic metabolism, producing inactive compounds . The major metabolite circulating in the plasma is Lorcaserin sulfamate (M1), and N-carbamoyl glucuronide lorcaserin (M5) is the major metabolite in urine . The exact bioavailability of lorcaserin is unknown, but absorption is virtually complete, as 92% of the radioactivity can be recovered in urine after oral intake of a radiolabeled dose .
Result of Action
The activation of 5-HT2C receptors by lorcaserin leads to a decrease in food consumption and promotes weight loss . It has been shown to reduce body weight in animal models of obesity . In clinical studies, lorcaserin has produced a dose-dependent weight loss over a 12-week period .
Action Environment
The efficacy and stability of lorcaserin can be influenced by various environmental factors. For instance, lorcaserin is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities . This suggests that lifestyle modifications can enhance the drug’s effectiveness.
Biochemische Analyse
Biochemical Properties
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine interacts primarily with the serotonin 5-HT2C receptors. These receptors are G protein-coupled receptors that play a crucial role in regulating mood, appetite, and other physiological processes. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This interaction is highly selective, with minimal binding to other serotonin receptor subtypes .
Cellular Effects
The effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating the 5-HT2C receptors, the compound modulates the release of neurotransmitters such as dopamine and norepinephrine, which are critical for maintaining mood and appetite balance . Additionally, it has been shown to reduce food intake and body weight in animal models, highlighting its potential as an anti-obesity agent .
Molecular Mechanism
At the molecular level, 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine exerts its effects by binding to the 5-HT2C receptors. This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades. These cascades involve the activation of phospholipase C, which increases the production of inositol triphosphate and diacylglycerol, ultimately resulting in the release of calcium ions from intracellular stores . This increase in intracellular calcium levels is crucial for various cellular functions, including neurotransmitter release and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization. Studies have shown that chronic administration of the compound leads to sustained reductions in food intake and body weight in animal models
Dosage Effects in Animal Models
The effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine vary with different dosages in animal models. At lower doses, the compound effectively reduces food intake and body weight without significant adverse effects . At higher doses, it can cause toxic effects, including cardiovascular issues and behavioral changes. The threshold for these adverse effects varies among different animal species, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic processes result in the formation of various metabolites, some of which may retain biological activity. The compound’s metabolism can influence its efficacy and safety profile, necessitating thorough pharmacokinetic studies.
Transport and Distribution
Within cells and tissues, 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This distribution pattern is critical for its therapeutic effects on central nervous system disorders.
Subcellular Localization
The subcellular localization of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is primarily within the cytoplasm and membrane-bound organelles. The compound’s activity is influenced by its localization, as it needs to be in proximity to the 5-HT2C receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, further modulating its activity and function.
Eigenschaften
IUPAC Name |
7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZERNUQAFMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440335, DTXSID30861560 | |
| Record name | Lorcaserin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616201-80-0 | |
| Record name | Lorcaserin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
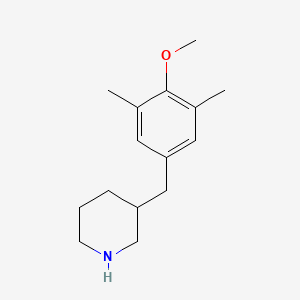
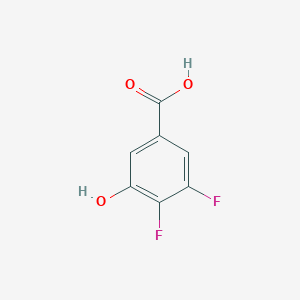


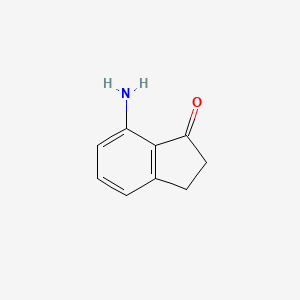
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365308.png)

![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)
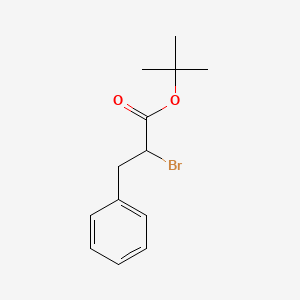

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)

